Methyl 2-methyl-3-(methylamino)propanoate
Overview
Description
Methyl 2-methyl-3-(methylamino)propanoate is an organic compound with the molecular formula C6H13NO2. It is a methyl ester derivative of 2-methyl-3-(methylamino)propanoic acid. This compound is known for its applications in various chemical and biological research fields due to its unique structural properties.
Mechanism of Action
Target of Action
Methyl 2-methyl-3-(methylamino)propanoate is a complex compound with a molecular weight of 131.17 The primary targets of this compound are not explicitly mentioned in the available literature
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. It’s worth noting that the compound is used in proteomics research , suggesting it may have a role in protein synthesis or degradation pathways.
Result of Action
Some studies suggest potential anti-cancer activity , indicating that the compound may induce cell death or inhibit cell proliferation in certain cancer cell lines.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity. For instance, it is recommended to store the compound in a dark place, sealed in dry conditions, and under -20°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-methyl-3-(methylamino)propanoate can be synthesized through the esterification of 2-methyl-3-(methylamino)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form primary or secondary amines, depending on the reducing agent and conditions used.
Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.
Major Products:
Oxidation: 2-methyl-3-(methylamino)propanoic acid.
Reduction: 2-methyl-3-(methylamino)propan-1-ol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Methyl 2-methyl-3-(methylamino)propanoate is utilized in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Methyl 3-(dimethylamino)propanoate: Similar in structure but with an additional methyl group on the amino nitrogen.
Ethyl 2-methyl-3-(methylamino)propanoate: Similar ester but with an ethyl group instead of a methyl group.
2-Methyl-3-(methylamino)propanoic acid: The parent acid form of the compound.
Uniqueness: Methyl 2-methyl-3-(methylamino)propanoate is unique due to its specific ester functional group, which imparts distinct reactivity and solubility properties compared to its analogs. This uniqueness makes it valuable in synthetic chemistry and various research applications.
Properties
IUPAC Name |
methyl 2-methyl-3-(methylamino)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-5(4-7-2)6(8)9-3/h5,7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSWYMMPWYAQNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60520491 | |
Record name | Methyl 2-methyl-3-(methylamino)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60520491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21388-25-0 | |
Record name | Propanoic acid, 2-methyl-3-(methylamino)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21388-25-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-methyl-3-(methylamino)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60520491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propanoic acid, 2-methyl-3-(methylamino)-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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